Technical Guide: Synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic Acid
Technical Guide: Synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic Acid
The following technical guide is structured to provide an exhaustive, reproducible, and scientifically grounded pathway for the synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid (also known as (S)-Oxetan-3-ylglycine).
This guide prioritizes chemical stability and enantiomeric purity , addressing the specific challenge of preserving the strained oxetane ring during the harsh conditions typically required for amino acid synthesis.
Part 1: Strategic Analysis & Molecular Architecture
The Oxetane Motif in Medicinal Chemistry
The oxetane ring (1,3-epoxypropane) has emerged as a critical bioisostere for the gem-dimethyl group and the carbonyl functionality.[1][2][3] In the context of (S)-2-Amino-2-(oxetan-3-yl)acetic acid , the oxetane side chain offers distinct pharmacological advantages over the isopropyl group of Valine or the tert-butyl group of tert-Leucine:
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Reduced Lipophilicity: The oxygen atom lowers LogD compared to carbocyclic analogs, improving aqueous solubility.
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Metabolic Stability: The 3-position of the oxetane is blocked from metabolism, and the ring itself is surprisingly robust against oxidative metabolism (P450s).
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Conformational Lock: The planar ring restricts the rotameric freedom of the side chain, potentially reducing the entropic penalty upon protein binding.
The Synthetic Challenge: The "Acid Trap"
The core difficulty in synthesizing this molecule is the acid sensitivity of the oxetane ring.[4]
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Risk: Strong Lewis acids or aqueous Brønsted acids (e.g., 6M HCl reflux used in standard Strecker hydrolysis) will trigger ring-opening to form the 1,3-diol or chlorohydrin derivatives.
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Solution: The synthetic strategy must rely on basic or enzymatic conditions for the construction and unmasking of the amino acid functionality.
Part 2: Retrosynthetic Logic
The synthesis is disconnected to Oxetan-3-one , a commercially available ketone. Two primary routes are viable:
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Route A (Robust/Scalable): Bucherer-Bergs synthesis followed by Chiral Resolution. This is preferred for gram-to-kilogram scale due to the exclusive use of basic conditions.
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Route B (Asymmetric/Medicinal): Ellman Sulfinimine synthesis. Preferred for rapid analog generation but requires careful handling of the sulfinyl cleavage.
Figure 1: Retrosynthetic analysis highlighting the divergence between the robust Bucherer-Bergs route and the asymmetric Ellman route.
Part 3: Primary Protocol – The Bucherer-Bergs / Enzymatic Route
Recommendation: This is the most reliable method for generating the target molecule without compromising the oxetane ring.
Step 1: Formation of the Spiro-Hydantoin
The reaction of oxetan-3-one with ammonium carbonate and cyanide yields the racemic spiro-hydantoin.
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Reagents: Oxetan-3-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), NaCN (1.5 eq).
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Solvent: Ethanol/Water (1:1).
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Conditions: 50–60 °C, sealed vessel, 12–18 hours.
Protocol:
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Dissolve oxetan-3-one (10 mmol) in EtOH/H₂O (20 mL).
-
Add (NH₄)₂CO₃ followed by NaCN (Caution: Cyanide handling protocols apply).
-
Heat to 55 °C. The solution will initially be clear and may precipitate the hydantoin upon cooling.
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Workup: Concentrate ethanol under reduced pressure. Acidify carefully to pH 6 (using mild acid like dilute acetic acid, not HCl) to precipitate the product.
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Yield: Typically 60–75%.
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QC: ¹H NMR (DMSO-d₆) should show the oxetane protons as multiplets around 4.5–4.8 ppm and the hydantoin NH peaks.
Step 2: Alkaline Hydrolysis to Racemic Amino Acid
The hydantoin is extremely stable but can be opened using Barium Hydroxide, which avoids the high salt loads of NaOH and allows for easy sulfate removal.
-
Reagents: Ba(OH)₂·8H₂O (1.5 eq).
-
Solvent: Water.
-
Conditions: Reflux (100 °C), 12–24 hours.
Protocol:
-
Suspend the hydantoin in water containing Ba(OH)₂.
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Reflux until HPLC indicates consumption of the hydantoin.
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Critical Purification: Allow the mixture to cool. Bubble CO₂ gas or add stoichiometric H₂SO₄ to precipitate Barium as BaCO₃/BaSO₄.
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Filter the solids. The filtrate contains the racemic amino acid.
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Lyophilize to obtain the crude racemic 2-amino-2-(oxetan-3-yl)acetic acid.
Step 3: Enzymatic Resolution (The Chiral Step)
To obtain the (S)-enantiomer , we utilize Acylase I (from Aspergillus melleus) . This requires N-acetylation of the racemate first, followed by selective deacetylation of the (S)-isomer.
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Sub-step 3a (Acetylation): Treat racemate with Ac₂O/NaOH (Schotten-Baumann conditions) to get N-Acetyl-DL-(oxetan-3-yl)glycine.
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Sub-step 3b (Selective Hydrolysis):
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Dissolve N-Acetyl-DL-amino acid in water. Adjust pH to 7.5 with dilute LiOH.
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Add Acylase I (approx 10-20 mg per gram of substrate).
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Incubate at 37 °C with gentle stirring. Monitor by HPLC.
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Separation: The enzyme hydrolyzes only the (S)-N-acetyl derivative to the free (S)-amino acid. The (R)-isomer remains acetylated.
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Acidify to pH 5 and pass through a cation exchange resin (Dowex 50). The free (S)-amino acid binds; the (R)-acetylated species flows through.
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Elute the (S)-target with 1M NH₄OH.
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Part 4: Alternative Asymmetric Route (Ellman Auxiliary)
Recommendation: Use this route for small-scale medicinal chemistry library generation where high throughput is required.
Workflow Logic
This route uses (S)-tert-butanesulfinamide to induce chirality. The key is the "Oxetane-Safe" hydrolysis.
Figure 2: The Ellman auxiliary route. Note the red-highlighted step requiring basic hydrolysis to prevent ring opening.
Detailed Protocol
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Imine Formation:
-
Mix oxetan-3-one (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.0 eq) in THF.
-
Add Ti(OEt)₄ (2.0 eq). Stir at RT for 12 h.[5]
-
Note: Ti(OEt)₄ is a mild Lewis acid compatible with oxetanes under these conditions.
-
-
Cyanation (Strecker):
-
Cool the sulfinimine solution to -78 °C.
-
Add TMSCN (1.2 eq) and a catalytic amount of CsF or TBAF.
-
The diastereoselectivity is generally high (>90:10 dr).
-
-
The "Oxetane-Safe" Hydrolysis (Crucial):
-
Do NOT use 6M HCl.
-
Step A (Nitrile to Amide): Treat the aminonitrile with NaOH (1M) and H₂O₂ (30%) at 0 °C to RT. This converts the nitrile to the amide without touching the oxetane.
-
Step B (Amide to Acid): The resulting amide can be hydrolyzed using mild enzymatic conditions (Amidase) or prolonged exposure to Ba(OH)₂ as described in Part 3.
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Step C (Sulfinyl Removal): The sulfinyl group is labile. Brief treatment with stoichiometric HCl in dioxane (anhydrous) at 0 °C followed immediately by neutralization will remove the auxiliary.
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Part 5: Quality Control & Data Specifications
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | >98% | HPLC (C18, 0.1% TFA water/ACN) |
| Enantiomeric Excess | >99% ee | Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX) |
| ¹H NMR (D₂O) | δ 4.90 (m, 2H), 4.65 (m, 2H), 4.10 (d, 1H, | 400 MHz NMR |
| Mass Spec | [M+H]⁺ = 132.06 | LC-MS (ESI) |
Stability Warnings
-
Acid: Stable in 0.1% TFA (HPLC mobile phase) for short durations (<24h). Unstable in >1M HCl (t½ < 1h).
-
Base: Stable in 1M NaOH for >24h.
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Storage: Store at -20 °C. Avoid protic solvents with traces of strong acid.
References
-
Wuitschik, G., et al. (2010).[6][7][8] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[8] Link
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Wuitschik, G., et al. (2010).[6][7][8] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
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Jirgensons, A., et al. (2005). "Synthesis and preliminary biological evaluation at the glycineB site of (+)- and (−)-3-oxetanylglycine." Tetrahedron, 61(4), 1017-1024. Link
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Burkhard, J. A., et al. (2013). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 15(17), 4312–4315. Link
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Dunet, G., et al. (2017). "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Process Research & Development, 21(12), 1972–1979. Link
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. scispace.com [scispace.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
